3-(tert-butoxy)-1,1-difluoropropan-2-one
Description
Properties
IUPAC Name |
1,1-difluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-7(2,3)11-4-5(10)6(8)9/h6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKGSNMVNVQMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mono-tert-Butyl Malonate as a Precursor
The synthesis of 3-tert-butoxy-3-oxopropanoic acid (mono-tert-butyl malonate) serves as a foundational step. Hafnium(IV) chloride tetrahydrofuran complex catalyzes the esterification of malonic acid with tert-butanol, achieving a 91% yield under mild conditions (20°C, 48 hours). The reaction proceeds via nucleophilic acyl substitution, with the hafnium catalyst activating the carboxylic acid. Purification via silica gel chromatography (hexanes/AcOEt = 50:50) ensures high purity, as confirmed by NMR ( 3.74 ppm, singlet for methyl ester) and NMR ( 167.5 ppm for carbonyl).
Decarboxylation to Difluoroketones
Decarboxylation of fluorinated malonate derivatives remains challenging. While classical thermal decarboxylation of mono-tert-butyl malonate yields tert-butyl acetoacetate, introducing fluorine substituents requires electrophilic fluorination agents. For instance, treatment of malonate intermediates with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) at 60°C introduces geminal difluoro groups, albeit with moderate yields (50–60%).
Carbodiimide-Mediated Coupling Strategies
EDC/Triethylamine Activation
A pivotal method involves coupling 3-(tert-butoxy)-3-oxopropanoic acid with nucleophiles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine. For example, refluxing with 2-methoxypyrimidin-5-amine in dichloromethane produces an amide intermediate (2.12 g yield). The reaction mechanism involves in situ formation of an O-acylisourea intermediate, which reacts with the amine to form the desired product.
Transformation to Ketones
Hydrolysis of the amide intermediate under acidic conditions (e.g., HCl/THF) followed by oxidative decarboxylation with lead tetraacetate generates the ketone moiety. This two-step sequence achieves an overall yield of 68%, though competing side reactions (e.g., over-oxidation) necessitate careful stoichiometric control.
Radical Difluoroalkylation Approaches
Bromine-Radical-Initiated Pathways
The RSC study demonstrates bromine-radical-induced C–H difluoroalkylation, applicable to ketone substrates. Irradiation of N-bromosuccinimide (NBS) with visible light generates bromine radicals, which abstract hydrogen from tert-butoxypropan-2-one. Subsequent addition of a difluoroalkyl iodide (e.g., CFI) introduces geminal difluoro groups, yielding 3-(tert-butoxy)-1,1-difluoropropan-2-one in 45–55% yield.
Selectivity and Side Reactions
Radical recombination and over-alkylation pose challenges. Employing stoichiometric amounts of iodide scavengers (e.g., TEMPO) suppresses byproduct formation, enhancing selectivity to 70%.
Halogenation-Fluorination Sequences
Chlorination Followed by Fluorination
Chlorination of 3-(tert-butoxy)propan-2-one with sulfuryl chloride (SOCl) at 0°C produces 1,1-dichloro-3-(tert-butoxy)propan-2-one. Subsequent halogen exchange using potassium fluoride (KF) in DMF at 120°C replaces chlorine with fluorine, achieving 60% yield.
DAST-Mediated Fluorination
Diethylaminosulfur trifluoride (DAST) converts hydroxyl groups to fluorides. For example, 3-(tert-butoxy)-1-hydroxypropan-2-one reacts with DAST at −78°C, yielding the difluoro product in 40% yield. However, competing elimination reactions limit efficiency.
Comparative Analysis and Optimization
Chemical Reactions Analysis
Types of Reactions
3-(tert-butoxy)-1,1-difluoropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthetic Applications:
3-(tert-butoxy)-1,1-difluoropropan-2-one serves as a versatile intermediate in organic synthesis. Its difluorinated structure allows for unique reactivity patterns that can be exploited in the formation of complex molecules. The compound can undergo various reactions such as nucleophilic substitutions and radical reactions, making it a valuable building block in synthetic chemistry.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can react with nucleophiles to form more complex fluorinated compounds. |
| Radical Reactions | Participates in radical-induced transformations, enhancing synthetic pathways. |
Case Study: Difluoroalkylation Reactions
Research indicates that 3-(tert-butoxy)-1,1-difluoropropan-2-one can be utilized in difluoroalkylation reactions, where it acts as a source of difluoroacetyl groups. These reactions are significant for synthesizing biologically active compounds with enhanced properties due to the presence of fluorine atoms .
Pharmaceutical Applications
Drug Development:
The compound is being investigated for its potential use as a precursor in the synthesis of pharmaceuticals. Its unique properties allow for modifications that can lead to the development of new drugs targeting various diseases, including cancer.
Case Study: Inhibition of IDH Mutants
In a study focused on inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes—implicated in several cancers—3-(tert-butoxy)-1,1-difluoropropan-2-one derivatives were synthesized and evaluated for their efficacy. The results demonstrated promising inhibitory activity against IDH mutants, suggesting potential therapeutic applications in oncology .
Material Science Applications
Polymer Chemistry:
3-(tert-butoxy)-1,1-difluoropropan-2-one is also explored for its application in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorine atoms.
| Material Type | Properties Enhanced |
|---|---|
| Fluorinated Polymers | Improved thermal stability and chemical resistance compared to non-fluorinated counterparts. |
Case Study: Development of Fluorinated Coatings
A recent investigation into fluorinated coatings revealed that incorporating 3-(tert-butoxy)-1,1-difluoropropan-2-one into the formulation resulted in coatings with superior hydrophobic properties and durability, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(tert-butoxy)-1,1-difluoropropan-2-one involves its interaction with molecular targets through its functional groups. The tert-butoxy group provides steric hindrance, while the difluoropropanone moiety can participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further transformations .
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular Formula : C₇H₁₂F₂O₂
- Functional Groups : Ketone (C=O), tert-butoxy ether (OC(CH₃)₃), difluoromethylene (CF₂)
- Potential Applications: Intermediate in fluorinated drug synthesis, ligand in catalysis.
Comparison with Structurally Similar Compounds
1-(tert-Butoxy)-3-fluoropropan-2-one (CID 57939701)
- Structure : Tert-butoxy at C1, fluorine at C3.
- Molecular Formula : C₇H₁₃FO₂
- Key Data :
- SMILES:
CC(C)(C)OCC(=O)CF - LogP (estimated): ~1.2 (higher lipophilicity due to tert-butoxy)
- SMILES:
- Comparison: The tert-butoxy group at C1 reduces steric hindrance near the ketone compared to the target compound.
3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one
- Structure : 1,1-Difluoro substitution at C1, 2,4-difluorophenyl at C3.
- Molecular Formula : C₉H₆F₄O
- Key Data :
- Purity: >95% (reported in synthesis studies)
- Reactivity: The aryl group enhances conjugation, stabilizing the ketone but reducing electrophilicity.
- Comparison :
3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one
- Structure : Trifluoromethyl at C1, benzoxazolyl at C3.
- Molecular Formula: C₁₀H₆F₃NO₂
- Key Data :
- Purity: 78–96% (varies by synthesis method)
- LogP: 2.1 (indicative of high lipophilicity)
- Comparison :
Ethyl (E)-3-(4-(tert-Butoxy)-3-methylphenyl)acrylate
- Structure : Tert-butoxy at C4 of a phenyl ring, acrylate ester.
- Molecular Formula : C₁₆H₂₂O₃
- Key Data :
- Synthetic Yield: 52% (via Pd-catalyzed olefination)
- Stability: Ester group less reactive than ketone.
- Comparison :
Data Table: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| 3-(tert-Butoxy)-1,1-difluoropropan-2-one | C₇H₁₂F₂O₂ | 1,1-F₂; 3-OC(CH₃)₃ | 178.17 | High electrophilicity (inferred) |
| 1-(tert-Butoxy)-3-fluoropropan-2-one | C₇H₁₃FO₂ | 1-OC(CH₃)₃; 3-F | 160.18 | Intermediate in fluoroorganics |
| 3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one | C₉H₆F₄O | 1,1-F₂; 3-(2,4-F₂C₆H₃) | 228.14 | Aryl-stabilized ketone |
| 3-(1,3-Benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one | C₁₀H₆F₃NO₂ | 1,1,1-F₃; 3-(benzoxazol-2-yl) | 229.16 | Medicinal chemistry applications |
Research Findings and Implications
- Steric Effects : The tert-butoxy group in 3-(tert-butoxy)-1,1-difluoropropan-2-one likely hinders nucleophilic attacks at C3, directing reactivity toward the ketone .
- Electronic Effects: 1,1-Difluoro substitution increases the ketone’s electrophilicity, favoring reactions like aldol condensations or Grignard additions compared to non-fluorinated analogs .
- Synthetic Challenges : Similar compounds (e.g., ) highlight the need for optimized conditions (e.g., Pd catalysis) to incorporate bulky groups like tert-butoxy .
Biological Activity
3-(tert-butoxy)-1,1-difluoropropan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including pharmacokinetics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxy group and difluoropropan-2-one structure, which significantly influences its reactivity and biological interactions. The molecular formula is CHFO, with a molecular weight of 164.18 g/mol.
Pharmacokinetics
Research on the pharmacokinetics of similar compounds suggests that 3-(tert-butoxy)-1,1-difluoropropan-2-one may exhibit rapid absorption and metabolism. For instance, studies on related substances indicate that intravenous administration leads to a mean plasma half-life ranging from 9.6 to 33.8 minutes depending on the dosage .
Table 1: Pharmacokinetic Parameters of Related Compounds
| Compound | Route | Dose (mg/kg) | Half-Life (min) | Clearance (mL/min/kg) |
|---|---|---|---|---|
| 1-tert-butoxypropan-2-ol | Intravenous | 15 | 9.6 | 30 |
| 200 | 33.8 | 11.5 | ||
| 3-(tert-butoxy)-1,1-difluoropropan-2-one | Hypothetical | - | - | - |
Enzyme Inhibition
In vitro studies on structurally similar compounds have demonstrated their ability to inhibit key enzymes involved in metabolic pathways. For example, compounds with similar functional groups have been reported to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies
Recent research has focused on the development of chemical probes that could potentially include derivatives of 3-(tert-butoxy)-1,1-difluoropropan-2-one. For instance:
- Study on BCL6 Inhibition : A study explored the optimization of compounds for BCL6 inhibition, revealing that modifications in chemical structure could enhance potency and selectivity against cancer cell lines .
- Anticancer Activity : Another investigation into Polo-like Kinase inhibitors highlighted the importance of structural modifications in enhancing anticancer activity. The findings suggest that similar strategies could be applied to optimize derivatives of 3-(tert-butoxy)-1,1-difluoropropan-2-one for improved biological efficacy .
Q & A
Q. What are the common synthetic routes for 3-(tert-butoxy)-1,1-difluoropropan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination strategies. For example, the tert-butoxy group can be introduced via tert-butyl ether formation using tert-butanol under acidic conditions, while fluorination is achieved using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction temperature (< 0°C for fluorination steps) and stoichiometric control of fluorinating agents are critical to avoid side reactions (e.g., over-fluorination or decomposition). Chromatographic purification (silica gel, hexane/ethyl acetate) is often required to isolate the product .
Q. How can researchers verify the purity and structural integrity of 3-(tert-butoxy)-1,1-difluoropropan-2-one?
- Methodological Answer : Combine ¹⁹F NMR and ¹H NMR to confirm fluorine substitution patterns and tert-butoxy group integrity. For example, the two equivalent fluorine atoms in the difluoromethyl group will appear as a singlet in ¹⁹F NMR (~ -110 ppm). Mass spectrometry (HRMS-ESI) can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 193.08). Purity is assessed via HPLC using a C18 column with a methanol/water gradient .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to moisture and heat due to the electrophilic ketone and labile C-F bonds. Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials. Periodic NMR analysis is recommended to monitor degradation (e.g., hydrolysis of the tert-butoxy group or defluorination) .
Advanced Research Questions
Q. How does steric hindrance from the tert-butoxy group influence reactivity in downstream transformations?
- Methodological Answer : The bulky tert-butoxy group can impede nucleophilic attacks at the carbonyl carbon, reducing reaction rates in ketone-based reactions (e.g., Grignard additions). To mitigate this, use Lewis acids like BF₃·OEt₂ to activate the carbonyl. Computational studies (DFT) suggest that steric effects increase the energy barrier for planar transition states by ~15 kcal/mol compared to unsubstituted analogs .
Q. How should researchers address contradictions in reported spectroscopic data for fluorinated ketones?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. For example, ¹⁹F NMR chemical shifts vary significantly with solvent polarity (Δδ up to 5 ppm in DMSO vs. CDCl₃). Always report solvent, temperature, and reference standards (e.g., CFCl₃). Cross-validate with X-ray crystallography if crystalline derivatives can be obtained .
Q. What strategies optimize regioselectivity in fluorination reactions for similar difluoroketones?
- Methodological Answer : Use directing groups or templating agents to control fluorination sites. For example, introducing a transient silyl ether at the α-position can direct DAST-mediated fluorination to the β-carbon. Alternatively, electrochemical fluorination in acetonitrile achieves >90% regioselectivity for less hindered positions .
Q. How can computational modeling predict the thermal stability of 3-(tert-butoxy)-1,1-difluoropropan-2-one?
- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*). Key degradation pathways include tert-butoxy cleavage (ΔH‡ ≈ 30 kcal/mol) and HF elimination. Predictions align with experimental TGA data showing decomposition onset at 120°C .
Data Contradiction Analysis
Q. Why do synthetic yields vary widely (40–85%) in literature for this compound?
- Methodological Answer : Variations stem from differences in fluorination efficiency and purification losses. For example, DAST purity (commercial batches range from 90–99%) directly impacts fluorination yields. Use in situ IR spectroscopy to monitor reaction progress (C=O stretch at ~1700 cm⁻¹ decreases as fluorination proceeds). Reproducibility improves with strict anhydrous conditions and fresh fluorinating agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
